molecular formula C12H13BrO6 B1436064 Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate CAS No. 84794-82-1

Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate

Cat. No. B1436064
CAS RN: 84794-82-1
M. Wt: 333.13 g/mol
InChI Key: LTRUKSJOTKNBMO-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is a chemical compound with the molecular formula C12H13BrO6 . It is a derivative of phenylene, which is a type of aromatic hydrocarbon. The compound contains two acetate groups attached to a phenylene group via oxygen atoms .


Molecular Structure Analysis

The molecular structure of Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate consists of a 1,4-phenylene group (a benzene ring with two substituents in the 1 and 4 positions) with two bromine atoms attached. This phenylene group is linked via oxygen atoms to two acetate groups, each of which consists of a methyl group (CH3) linked to a carbonyl group (C=O) .


Physical And Chemical Properties Analysis

Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate has a molecular weight of 412.03 g/mol . It has a complexity of 306 and a topological polar surface area of 71.1 Ų . The compound has a total of 20 heavy atoms and no hydrogen bond donor count . Its exact mass is 411.89801 g/mol and its monoisotopic mass is 409.90006 g/mol .

Scientific Research Applications

Flame Retardants and Environmental Concerns

The chemical compound under investigation is associated with a class of novel brominated flame retardants (NBFRs). These compounds, including Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate, have been increasingly used in various consumer goods for their flame-retardant properties. A critical review highlights the widespread occurrence of NBFRs in indoor air, dust, and consumer products, emphasizing the urgent need for research on their environmental fate, toxicity, and potential risks. The study also points out significant knowledge gaps in the understanding of many NBFRs, suggesting a necessity for comprehensive monitoring programs and optimized analytical methods to assess their impact (Zuiderveen, Slootweg, & de Boer, 2020).

Organic Optoelectronics

Another domain where related brominated compounds find application is in organic optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). BODIPY-based materials, which share structural similarities with the compound , have emerged as promising candidates for OLEDs due to their excellent luminescence properties. This review delves into the advancements in the synthesis and application of BODIPY-based organic semiconductors in OLEDs, highlighting their potential as 'metal-free' infrared emitters. The exploration of BODIPY materials could inspire further research into related brominated compounds for optoelectronic applications (Squeo & Pasini, 2020).

Bioactive Compounds and Antituberculosis Activity

Research into the antituberculosis activity of organotin compounds has revealed the potential of brominated compounds, including those structurally related to Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate, in combating Mycobacterium tuberculosis. This review scrutinizes the structural diversity and biological efficacy of organotin complexes, suggesting that their antituberculosis activity could be influenced by the nature of the ligand, the structure of the compound, and the organic groups attached to tin. The findings indicate that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to their diorganotin(IV) counterparts, which could be attributed to the associated toxicity of the organic ligand (Iqbal, Ali, & Shahzadi, 2015).

Green Chemistry and CO2 Utilization

A review on the use of ionic liquids as catalysts for converting carbon dioxide into linear and cyclic carbonates highlights the innovative progress in this area over the past decade. The review focuses on various catalysts, including traditional and metal-containing ionic liquid systems, for the efficient production of dimethyl carbonate, a compound related to the one under discussion. This research underscores the potential of using carbon dioxide, a greenhouse gas, as a raw material in green chemistry applications, thereby contributing to environmental sustainability (Chaugule, Tamboli, & Kim, 2017).

properties

IUPAC Name

methyl 2-[3-bromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO6/c1-16-11(14)6-18-8-3-4-10(9(13)5-8)19-7-12(15)17-2/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRUKSJOTKNBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)OCC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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